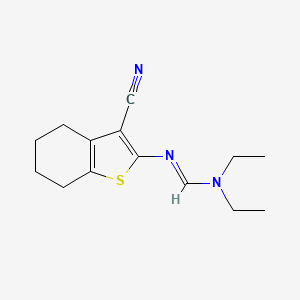![molecular formula C15H13F2N3O4 B5701432 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis and gout. It was first synthesized in the 1960s as a derivative of salicylic acid, which is the active ingredient in aspirin. Diflunisal has a longer half-life than aspirin, which means it can provide longer-lasting pain relief.
作用机制
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response, and their production can cause pain and swelling. By inhibiting COX, diflunisal can reduce inflammation and provide pain relief.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It can reduce inflammation, which can help to relieve pain and swelling. It can also reduce fever by affecting the hypothalamus, which is the part of the brain that regulates body temperature. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can also affect the kidneys, as it can reduce the production of prostaglandins that are involved in the regulation of blood flow to the kidneys.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has a number of advantages for use in lab experiments. It is a well-studied drug that has been extensively tested for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, one limitation of diflunisal is that it can have off-target effects, which means it can affect other enzymes and molecules in addition to COX. This can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on diflunisal. One area of interest is its potential use in treating Alzheimer's disease. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, researchers may continue to study the biochemical and physiological effects of diflunisal in order to gain a better understanding of its mechanism of action.
合成方法
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can be synthesized by reacting 2,4-difluoroanisole with nitrophenyl isocyanate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methyl magnesium bromide to form the final product.
科学研究应用
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that play a key role in the inflammatory response. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid protein in the brain.
属性
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c1-9-5-6-12(13(7-9)24-14(16)17)19-15(21)18-10-3-2-4-11(8-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVWBJPXLTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5701369.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701370.png)



![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)

![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)